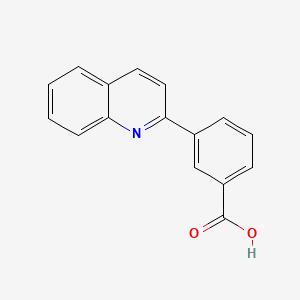

3-(Quinolin-2-YL)benzoic acid

Description

3-(Quinolin-2-YL)benzoic acid is a benzoic acid derivative with a quinolin-2-yl substituent at the third position of the benzene ring. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with quinoline derivatives, such as antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name |

3-quinolin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKLTTKTGVAVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653498 | |

| Record name | 3-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132318-10-6 | |

| Record name | 3-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-YL)benzoic acid typically involves the cyclization of isonitrosoacetophenone hydrazones with quinoline-2-carbaldehyde. Another method includes the interaction of quinoline-2-carboxylic acid hydrazide with 1,2-diones followed by reaction with ammonia . These reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,4-diones.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinolin-2,4-diones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-(Quinolin-2-YL)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-YL)benzoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Quinazoline Derivatives

- 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS: 330850-57-2, C₂₁H₁₄BrN₃O₂): Replaces the quinoline ring with a quinazoline core. Applications: Targeted in kinase inhibition studies due to quinazoline's affinity for ATP-binding pockets.

Benzothiazole and Benzimidazole Derivatives

- 4-(4-Chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid: Substitutes quinoline with benzothiazole, a sulfur-containing heterocycle.

- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: Combines quinoline with benzimidazole, a nitrogen-rich bicyclic system. The benzimidazole moiety improves DNA intercalation properties, making these compounds potent antimicrobial agents .

Functional Group Variations

Carboxylic Acid vs. Ester/Amide Derivatives

- (E)-3-(Quinolin-2-yl)prop-2-en-1-ol (CAS: 150294-54-5): Replaces the benzoic acid group with a propenol chain. Lacks the acidic proton, reducing solubility in aqueous media but improving membrane permeability .

- 2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid (C₁₉H₁₄N₂O₃): Features an acrylic acid backbone with a benzoylamino substituent. The extended conjugation may enhance UV absorption properties, useful in photodynamic therapy .

Positional Isomers

- 3-(Sulfooxy)benzoic acid: A positional isomer with a sulfoxy group at the third position instead of quinoline. The sulfoxy group increases hydrophilicity and metabolic susceptibility, as seen in microbial degradation pathways .

Pharmacological and Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-(Quinolin-2-YL)benzoic acid | C₁₆H₁₁NO₂ | Not provided | Quinoline-benzoic acid hybrid | Enzyme inhibition, drug design |

| 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid | C₂₁H₁₄BrN₃O₂ | 330850-57-2 | Quinazoline core, flexible linker | Kinase inhibition |

| (E)-3-(Quinolin-2-yl)prop-2-en-1-ol | C₁₂H₁₁NO | 150294-54-5 | Propenol chain, no carboxylic acid | Antimicrobial agents |

| 2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid | C₁₉H₁₄N₂O₃ | 89890-91-5 | Acrylic acid backbone, UV activity | Photodynamic therapy |

- Solubility: The carboxylic acid group in this compound enhances water solubility compared to ester or alcohol derivatives.

- Bioactivity: Quinoline-based compounds (e.g., 2-chloro-3-benzimidazolylquinoline derivatives) show stronger antimicrobial activity than benzothiazole analogs, likely due to improved DNA interaction .

Biological Activity

3-(Quinolin-2-YL)benzoic acid is an organic compound characterized by a quinoline ring attached to a benzoic acid moiety. This unique structural arrangement imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

The synthesis of this compound typically involves methods such as the cyclization of isonitrosoacetophenone hydrazones with quinoline-2-carbaldehyde or the interaction of quinoline-2-carboxylic acid hydrazide with 1,2-diones followed by reaction with ammonia. These synthetic routes not only yield the compound but also facilitate its use as a building block for more complex heterocyclic compounds.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through mechanisms involving DNA intercalation and enzyme inhibition.

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3), indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been reported to activate proteasomal and autophagy pathways, suggesting its role in modulating protein degradation systems in cells .

The mechanism of action for this compound involves several pathways:

- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells.

- Enzyme Interaction : The compound can inhibit specific enzymes involved in cellular processes, contributing to its biological activity. For instance, it has been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation .

- Cell Signaling Modulation : It may influence various signaling pathways that regulate cell proliferation and survival.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound derivatives against different cancer cell lines. The results indicated that at a concentration of 10 µM, significant reductions in cell viability were observed across various tested compounds:

| Compound | MDA-MB-231 Cell Viability (%) | PC-3 Cell Viability (%) |

|---|---|---|

| 3a | <47% | 48 |

| 3b | ~30% | 28 |

| 4g | ~30% | 37 |

| 4h | ~30% | 38 |

The GI50 values (the concentration required to inhibit cell growth by 50%) were notably lower for compounds containing the quinoline moiety compared to their analogs without it, demonstrating enhanced bioactivity due to structural modifications .

Enzyme Activation Studies

In another investigation, compounds derived from benzoic acid were assessed for their ability to activate proteasomal pathways. Among these, this compound showed substantial activation of cathepsins B and L, indicating its potential as a modulator of protein degradation systems critical in aging and disease processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(Quinolin-2-YL)benzoic acid, and how can purity be optimized?

- Methodology : Utilize coupling reactions between quinoline derivatives and benzoic acid precursors under catalytic conditions (e.g., Pd-mediated cross-coupling). Purification via recrystallization or column chromatography is recommended. Monitor purity using HPLC and confirm structural integrity via NMR and FT-IR spectroscopy .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products. For example, highlights the use of hydrazide intermediates in quinoline synthesis, which could inform analogous protocols for this compound.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., similar compounds in show mp ranges of 287.5–293.5°C).

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (chloroform, hexane).

- Spectroscopic Analysis : Use UV-Vis for electronic properties and mass spectrometry for molecular weight confirmation .

Q. What safety precautions are essential when handling this compound in the lab?

- Guidelines :

- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure ventilation to prevent inhalation of vapors.

- Store in airtight containers away from ignition sources (aligned with and , which detail handling protocols for similar quinoline-carboxylic acids) .

Advanced Research Questions

Q. How can this compound be functionalized for targeted bioactivity studies, such as antimicrobial or anticancer applications?

- Methodology : Introduce substituents (e.g., halogens, methyl groups) at specific positions on the quinoline or benzoic acid moieties. Use in vitro assays (MIC for antimicrobial activity; MTT for cytotoxicity) to evaluate efficacy. and describe analogous strategies for quinoline derivatives with demonstrated antitubercular and anticancer properties .

- Data Interpretation : Compare IC50 values against control compounds to assess potency.

Q. What mechanistic insights explain the catalytic potential of metal complexes derived from this compound?

- Approach : Synthesize Pd or Cu complexes and study their catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Use X-ray crystallography to analyze coordination geometry (see for catalytic applications of benzoic acid derivatives) .

- Advanced Analysis : Employ DFT calculations to model electronic interactions between the ligand and metal center.

Q. How should researchers address contradictions in reported bioactivity data for quinoline-benzoic acid hybrids?

- Strategy :

- Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines).

- Conduct meta-analyses of existing literature to identify confounding variables (e.g., solubility differences, assay protocols).

- Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends .

Q. What are the challenges in optimizing the adsorption efficiency of this compound for environmental applications, such as metal ion removal?

- Experimental Design :

- Functionalize the compound with chelating groups (e.g., thiols, amines) to enhance metal-binding capacity.

- Perform batch adsorption studies with varying pH and ionic strength.

- Characterize post-adsorption material via SEM-EDS or XPS (inspired by ’s discussion on benzoic acid derivatives in adsorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.